molecular formula C4H9NO B146194 Butyramide CAS No. 541-35-5

Butyramide

Cat. No.: B146194
CAS No.: 541-35-5
M. Wt: 87.12 g/mol
InChI Key: DNSISZSEWVHGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Butyramide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . . The nitrile hydratase protein of Bacillus sp. APB-6 has been explored for the biotransformation of butyronitrile to this compound .

Cellular Effects

The cellular effects of this compound are not well-studied. It has been shown that the Bacillus sp. APB-6 can convert butyronitrile to this compound using both free and immobilized cells . This suggests that this compound might interact with certain enzymes and proteins within these cells to facilitate this conversion.

Molecular Mechanism

It is known to interact with the Aliphatic amidase expression-regulating protein in Pseudomonas aeruginosa . This interaction suggests that this compound might have a role in regulating the expression of amidase, an enzyme involved in the breakdown of amides.

Temporal Effects in Laboratory Settings

In a 1-litre batch reaction, complete conversion of 3000 mM butyronitrile to this compound was achieved using free and immobilized cells . Immobilization of the cells further enhanced their operational stability and reusability in repetitive cycles of this compound production .

Metabolic Pathways

This compound is involved in the metabolic pathway of the conversion of butyronitrile to this compound, catalyzed by the nitrile hydratase protein of Bacillus sp. APB-6

Preparation Methods

Butyramide can be synthesized through several methods:

Chemical Reactions Analysis

Butyramide undergoes various chemical reactions, including:

    Hydrolysis: This compound can be hydrolyzed to produce butyric acid and ammonia. This reaction can occur under acidic or basic conditions.

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly documented.

    Substitution Reactions: this compound can participate in substitution reactions, particularly involving the amide group.

Comparison with Similar Compounds

. Similar compounds include:

This compound is unique due to its specific applications in material science, biological sciences, and therapeutic drugs, as well as its distinct molecular structure and properties.

Properties

IUPAC Name

butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-2-3-4(5)6/h2-3H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSISZSEWVHGLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060248
Record name Butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, Yellowish solid; Nutty aroma
Record name n-Butylamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6226
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Butyramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Butyramide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1582/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

216 °C, 216.00 to 217.00 °C. @ 760.00 mm Hg
Record name Butyramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02121
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-BUTYLAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Butyramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sol in alcohol; slightly sol in ether, INSOL IN BENZENE, In water, 163,000 mg/l @ 15 °C, 163 mg/mL at 15 °C, Soluble in water, Soluble (in ethanol)
Record name Butyramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02121
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-BUTYLAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Butyramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Butyramide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1582/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.8850 @ 120 °C
Record name N-BUTYLAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00391 [mmHg], 3.91X10-3 mm Hg @ 25 °C
Record name n-Butylamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6226
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-BUTYLAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals, LEAVES FROM BENZENE

CAS No.

541-35-5
Record name Butyramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Butylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02121
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butyramide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8424
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J6OR937VR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-BUTYLAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Butyramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

115-116 °C, 115 - 116 °C
Record name Butyramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02121
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-BUTYLAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Butyramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyramide
Reactant of Route 2
Reactant of Route 2
Butyramide
Reactant of Route 3
Butyramide
Reactant of Route 4
Reactant of Route 4
Butyramide
Reactant of Route 5
Butyramide
Reactant of Route 6
Reactant of Route 6
Butyramide
Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for butyramide?

A1: this compound has the molecular formula C4H9NO and a molecular weight of 87.12 g/mol.

    Q2: Are there any structural features that influence this compound's interactions with biological systems?

    A2: The presence of both a polar amide group and a nonpolar alkyl chain in this compound's structure contributes to its ability to interact with both hydrophilic and hydrophobic environments. This amphiphilic nature influences its interactions with proteins and membranes within biological systems. [, ]

    Q3: How does this compound perform under various conditions, and what are its known applications?

    A3: this compound's stability and compatibility depend on the specific conditions. It is generally stable in neutral aqueous solutions but can undergo hydrolysis under acidic or basic conditions. [] Applications of this compound are diverse and include its use as a solvent, a plasticizer, and an intermediate in organic synthesis. []

    Q4: How does this compound's solubility in water compare to other amides?

    A4: Studies have investigated the solubility of this compound in water across various temperatures. [] this compound exhibits good solubility in water, which decreases with increasing alkyl chain length in a homologous series of amides. This solubility is attributed to the amide group's ability to form hydrogen bonds with water molecules.

    Q5: Have computational methods been employed to study this compound?

    A5: Computational chemistry techniques have been used to model this compound's structural features, electronic properties, and interactions with other molecules. These simulations can provide valuable insights into its behavior in various chemical and biological systems. For instance, molecular dynamics simulations can be used to study the interaction of this compound with enzymes like amidases. [, ]

    Q6: How do structural modifications of this compound impact its biological activity?

    A6: Modifying this compound's structure can significantly alter its physicochemical properties and, consequently, its biological activity. For example, research on Pseudomonas aeruginosa has shown that while the wild-type strain can utilize acetamide for growth, certain mutants with altered amidase enzymes gained the ability to utilize this compound. [, , ] These findings highlight the impact of structural modifications on substrate specificity and the potential for evolving enzymes with altered catalytic activities.

    Q7: What is the impact of branching in the alkyl chain of this compound on its recognition by enzymes?

    A7: Studies investigating amidase activity in Pseudomonas species have shown that the rate of this compound hydrolysis is significantly lower compared to acetamide hydrolysis. [] Interestingly, certain strains capable of growing on this compound possess amidases inducible by this compound, suggesting structural features of this compound contribute to both substrate recognition and enzyme induction. [] Additionally, research on lipid bilayer permeability demonstrated that even small structural differences, such as branching in the alkyl chain, can influence a molecule's ability to permeate the membrane. [, ]

    Q8: What are the strategies for improving the stability and bioavailability of this compound-based formulations?

    A8: While this compound is generally stable, specific formulation strategies may be employed to enhance its stability under various conditions or to modulate its release and bioavailability. These strategies might involve adjusting pH, utilizing specific excipients, or encapsulating the compound within delivery systems. [] Research on a novel butyrate derivative, phenylalanine-butyramide (FBA), explored its potential as a more stable and palatable alternative to butyric acid for cosmetic applications. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.